molecular formula C8H7NS B8395540 7-Methylthieno[3,2-c]pyridine

7-Methylthieno[3,2-c]pyridine

Cat. No.: B8395540
M. Wt: 149.21 g/mol
InChI Key: VZDPKAJXICFCID-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-c]pyridine is a sulfur- and nitrogen-containing heterocyclic compound identified in the aerial parts of Tamarix hispida extracts. Its molecular structure consists of a fused thiophene-pyridine ring system with a methyl substituent at the 7-position. This compound is notable for its occurrence in natural sources, particularly in 70% ethanol extracts, where it constitutes 2.69–4.36% of the sulfur-containing fraction .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

7-methylthieno[3,2-c]pyridine

InChI

InChI=1S/C8H7NS/c1-6-4-9-5-7-2-3-10-8(6)7/h2-5H,1H3

InChI Key

VZDPKAJXICFCID-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Heterocycles

Positional Isomers and Ring System Variations

  • Thieno[3,2-b]pyridine: A positional isomer with the sulfur atom shifted in the fused ring system.
  • Thieno[2,3-c]pyridine Derivatives: For example, 7-chloro-3-methylthieno[2,3-c]pyridine (CAS number unspecified), a synthetic intermediate with a chlorine substituent. The [2,3-c] fusion alters the molecule’s dipole moment compared to [3,2-c] systems, influencing solubility and interaction with biological targets .
  • Furo[3,2-c]pyridines : Oxygen analogs (e.g., 4-phenylfuro[3,2-c]pyridine) synthesized via Suzuki coupling. Replacing sulfur with oxygen reduces lipophilicity and alters hydrogen-bonding capacity, which may diminish antimicrobial activity compared to sulfur-containing analogs .
Table 1: Structural and Electronic Properties
Compound Heteroatoms Ring Fusion Key Substituents Molecular Weight (g/mol)
7-Methylthieno[3,2-c]pyridine S, N [3,2-c] Methyl (C7) 165.23 (estimated)
Thieno[3,2-b]pyridine S, N [3,2-b] None 151.19
4-Phenylfuro[3,2-c]pyridine O, N [3,2-c] Phenyl (C4) 211.22
7-Chloro-3-methylthieno[2,3-c]pyridine S, N, Cl [2,3-c] Methyl (C3), Chlorine (C7) 199.68
Table 2: Reaction Conditions and Yields
Compound Key Reagents/Catalysts Temperature (°C) Yield (%) Reference
Pyrano[3,2-c]pyridine-2,5-dione (9) Methyl α-(phenylsulfonyl)acetate, piperidine 80 81
4-Phenylfuro[3,2-c]pyridine (8e) Boronic acid, Pd(OAc)₂ 110 (reflux) 65
7-(Trifluoromethyl)-thieno[2,3-c]pyridinoquinoline Pd(OAc)₂, tricyclohexylphosphine 100 72

Antimicrobial and Pharmacological Potential

  • Furo[3,2-c]pyridines : Exhibit moderate activity against Xanthomonas sp. and Erwinia amylovora, likely due to the trifluoromethyl group enhancing membrane permeability .
  • Thieno[3,2-c]pyridine Derivatives: 5-O-Cyanobenzyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine maleate (patented by Sanofi) shows antipsychotic activity via α1/α2 receptor affinity .

Physicochemical and Spectroscopic Properties

  • This compound: Predicted to exhibit distinct $ ^1H $ NMR shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), comparable to pyrano[3,2-c]pyridines .
  • 7-Imino-2-phenylthieno[3,2-c]pyridine-4,6-dione: Characterized by HRMS (m/z 256.28) and $ ^{13}C $ NMR signals for ketone (δ ~190 ppm) and imino (δ ~160 ppm) groups .

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